

A Comparative Study of Pigment Orange 36 and Other Benzimidazolone Orange Pigments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PIGMENT ORANGE 36**

Cat. No.: **B078092**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Pigment Orange 36** (PO 36) against other prominent benzimidazolone orange pigments: Pigment Orange 62 (PO 62), Pigment Orange 64 (PO 64), and Pigment Orange 72 (PO 72). The information presented is supported by experimental data and detailed methodologies to assist in the selection of the most suitable pigment for specific high-performance applications.

The benzimidazolone class of organic pigments is renowned for its exceptional durability, offering a superior balance of color brilliance, heat stability, and resistance to light and chemicals.^[1] This makes them ideal for demanding applications such as automotive coatings, high-end industrial paints, and durable plastics.^{[1][2]} The robust nature of these pigments stems from their unique chemical structure, which incorporates a benzimidazolone moiety that imparts exceptional stability.^{[1][3]}

Performance Data Summary

The following tables summarize the key performance characteristics of **Pigment Orange 36** and its counterparts. The data has been compiled from various technical sources and standardized where possible for comparative analysis.

Table 1: General and Physical Properties

Property	Pigment Orange 36	Pigment Orange 62	Pigment Orange 64	Pigment Orange 72
C.I. Name	Pigment Orange 36	Pigment Orange 62	Pigment Orange 64	Pigment Orange 72
C.I. Number	11780[4]	11775[5]	12760[6]	21110[7]
CAS Number	12236-62-3[8]	52846-56-7[9]	72102-84-2[10]	78245-94-0[11]
Chemical Class	Benzimidazolone [8]	Benzimidazolone [5]	Benzimidazolone [10]	Benzimidazolone [12]
Hue	Reddish-Orange[13]	Yellowish-Orange[5]	Reddish-Orange[6]	Yellowish-Orange[12]
Density (g/cm ³)	1.5 - 1.7[4][8]	~1.52[5]	~1.59[10]	~1.52[12]
Oil Absorption (g/100g)	35 - 60[8][14]	70 - 72[5]	55 - 85[10][15]	~45

Table 2: Fastness Properties

Property	Pigment Orange 36	Pigment Orange 62	Pigment Orange 64	Pigment Orange 72
Lightfastness (BWS)	7-8[4]	6-7[16]	7-8[10]	8[12]
Heat Stability (°C)	160 - 220[8][17]	180[16]	250 - 300[10][15]	240 - 300[12]
Weatherfastness (1-5)	5[4][8]	-	5[18]	-

Table 3: Chemical Resistance (Scale 1-5, 5=Excellent)

Reagent	Pigment Orange 36	Pigment Orange 62	Pigment Orange 64	Pigment Orange 72
Water	5[4]	4-5[16]	5[15]	5[12]
Acid (5% HCl)	5[14]	5[16]	5[19]	5[12]
Alkali (5% NaOH)	5[14]	4-5[16]	5[19]	5[12]
Ethanol	4[14]	-	-	-
Xylene	4[14]	-	-	-
MEK	4[14]	-	-	-
Soap Solution	5[14]	5[5]	5[19]	-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Lightfastness Testing (ISO 105-B02)

Lightfastness is determined by exposing the pigmented samples to a xenon arc lamp, which simulates natural sunlight.[20] The degree of fading is assessed by comparing the exposed sample to a set of standardized blue wool scales (BWS), ranging from 1 (very poor) to 8 (excellent).[21]

Procedure:

- Prepare coated panels or plastic chips with a standardized concentration of the pigment.
- Place the samples in a xenon arc weathering apparatus.
- Simultaneously expose a set of Blue Wool Standards (BWS 1-8).
- The exposure is conducted under controlled conditions of irradiance, temperature, and humidity as specified in ISO 105-B02.

- Periodically inspect the samples and the Blue Wool Standards.
- The lightfastness rating is determined by identifying which Blue Wool Standard shows a similar degree of fading to the test sample.[21]

Heat Stability Testing (Based on EN 12877-2)

This test evaluates the thermal stability of the pigment in a specific polymer matrix.[22] The pigment is incorporated into the plastic, which is then subjected to increasing temperatures. The heat stability is the maximum temperature at which the pigment shows no significant color change.[23]

Procedure:

- Compound the pigment into a specific polymer (e.g., HDPE, PVC) at a defined concentration.
- Produce standardized test plaques or chips using an injection molding machine.
- Expose the test specimens to a series of increasing temperatures in an oven or the injection molder, typically in 20°C increments, for a specified dwell time (e.g., 5 minutes).[22]
- After cooling, the color of the heat-exposed samples is compared to a control sample that was processed at the lowest temperature.
- The color difference (ΔE) is measured using a spectrophotometer.
- The heat stability is defined as the highest temperature at which the color change (ΔE) remains below a specified value (e.g., $\Delta E \leq 3$).[22][24]

Chemical Resistance Testing (ASTM D1308)

This method assesses the resistance of a pigmented coating to various chemicals.[25][26]

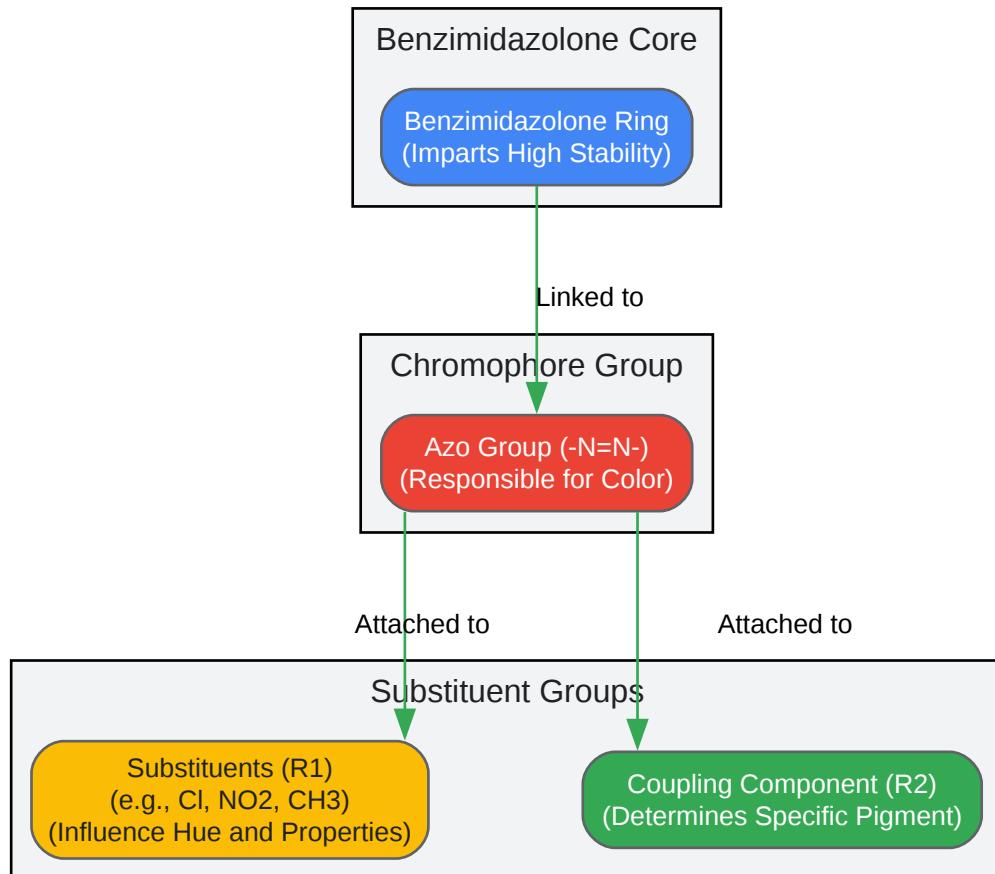
Procedure:

- Apply a uniform film of the pigmented coating onto standardized test panels and allow it to cure completely.

- Place a small amount of the test reagent (e.g., 5% HCl, 5% NaOH, solvents) onto the coated surface.
- Cover the spot with a watch glass (spot test, covered) or leave it open to the atmosphere, depending on the specific requirement.[27]
- After a specified period (e.g., 24 hours), remove the reagent and wash the panel with water.
- Visually assess the tested area for any changes, such as discoloration, blistering, loss of gloss, or softening.
- The resistance is rated on a scale of 1 to 5, where 5 represents no change and 1 represents severe damage.[25][28]

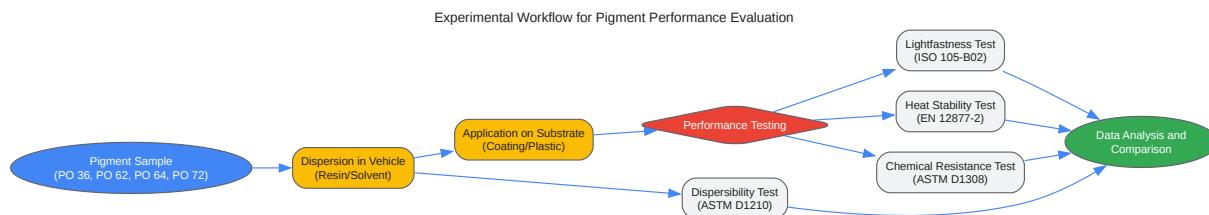
Pigment Dispersion Testing (ASTM D1210 - Hegman Gauge)

The fineness of dispersion is a measure of how well the pigment particles are broken down and distributed within a liquid vehicle.[29][30] This is commonly evaluated using a Hegman gauge.


Procedure:

- Prepare a dispersion of the pigment in a suitable vehicle (e.g., resin, varnish).
- Place a small amount of the dispersion at the deep end of the Hegman gauge's channel.
- With a scraper, draw the dispersion down the length of the channel towards the shallow end at a steady rate.[31]
- Immediately view the drawdown at a specific angle to the light.
- The point at which a significant number of pigment particles or streaks become visible is noted.
- The fineness of grind is read from the calibrated scale on the gauge, typically in micrometers or Hegman units (0-8, with 8 being the finest).[32]

Visualizations


The following diagrams illustrate the chemical structure of benzimidazolone pigments and a typical experimental workflow.

General Chemical Structure of Benzimidazolone Pigments

[Click to download full resolution via product page](#)

Caption: General molecular structure of benzimidazolone pigments.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the performance of benzimidazolone pigments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. Benzimidazolinone - Wikipedia [en.wikipedia.org]
- 4. zeyachem.net [zeyachem.net]
- 5. China Pigment Orange 62 / CAS 52846-56-7 factory and manufacturers | Precise Color [precisechem.com]
- 6. tkechem.com [tkechem.com]
- 7. ulprospector.com [ulprospector.com]
- 8. icdn.tradew.com [icdn.tradew.com]
- 9. Pigment Orange 62 [dyestuffintermediates.com]

- 10. Pigment orange 64|Benzimidazolone orange GL|CAS No.3520-72-7|C.I. No.pigment orange 64 [xcolorpigment.com]
- 11. Pigment orange 72 [xcolorpigment.com]
- 12. PV Fast Orange H4GL 01 – Heat Resistant Pigment Orange 72 [ranbarr.com]
- 13. jacksonsart.com [jacksonsart.com]
- 14. colors-india.com [colors-india.com]
- 15. hengyitek.com [hengyitek.com]
- 16. Pigment orange 62|Fast Orange 62|CAS No.81-33-4 [xcolorpigment.com]
- 17. kingchemglobal.com [kingchemglobal.com]
- 18. harwick.com [harwick.com]
- 19. specialchem.com [specialchem.com]
- 20. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 21. Materials Technology Limited [drb-mattech.co.uk]
- 22. en.focuspigment.com [en.focuspigment.com]
- 23. aquaterra.com.co [aquaterra.com.co]
- 24. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 25. matestlabs.com [matestlabs.com]
- 26. store.astm.org [store.astm.org]
- 27. scribd.com [scribd.com]
- 28. testinglab.com [testinglab.com]
- 29. nanotechindustrieprodukte.de [nanotechindustrieprodukte.de]
- 30. store.astm.org [store.astm.org]
- 31. Dispersion of Highly Filled Thermosets - Part Ten: Measuring Fineness of Grind Using a Hegman Gage - Polymer Innovation Blog [polymerinnovationblog.com]
- 32. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [A Comparative Study of Pigment Orange 36 and Other Benzimidazolone Orange Pigments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078092#comparative-study-of-pigment-orange-36-and-other-benzimidazolone-orange-pigments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com